2-Nitro-4-(trifluoromethyl)benzyl alcohol

Physicochemical Properties Solid-State Chemistry Purification

2-Nitro-4-(trifluoromethyl)benzyl alcohol (CAS 133605-27-3) is the preferred building block for medicinal chemists targeting hydrophobic binding pockets. Its ortho-nitro/para-CF3 arrangement creates an intensely electron-deficient aromatic core (σp -NO2 +0.78, -CF3 +0.54), lowering LUMO levels in conjugated materials. Solid at RT (MP 63-65°C) for precise automated dispensing—unlike the liquid analog (MP 18-20°C). Measured LogP of 2.63 outperforms 4-(trifluoromethyl)benzyl alcohol (LogP 2.1-2.2) for membrane permeability. Procure as a stable alcohol intermediate; convert in situ to the benzyl chloride when needed. ≥98% purity.

Molecular Formula C8H6F3NO3
Molecular Weight 221.135
CAS No. 133605-27-3
Cat. No. B588507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)benzyl alcohol
CAS133605-27-3
Molecular FormulaC8H6F3NO3
Molecular Weight221.135
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CO
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-3,13H,4H2
InChIKeyFQPWWEYTNHARPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethyl)benzyl alcohol (CAS 133605-27-3): A Specialized Aromatic Building Block for Advanced Synthesis


2-Nitro-4-(trifluoromethyl)benzyl alcohol (CAS 133605-27-3) is a polyfunctional aromatic alcohol featuring a nitro group (-NO2), a trifluoromethyl group (-CF3), and a benzyl alcohol moiety (-CH2OH) on the same phenyl ring. It is a solid at room temperature with a reported melting point of 63-65°C . The compound is a versatile intermediate used in organic synthesis for constructing complex aromatic molecules, with applications noted in pharmaceutical development, particularly for antimicrobial agents , and materials science . It is commercially available from multiple reputable vendors with purity specifications typically ranging from 95% to 98+% .

Why 2-Nitro-4-(trifluoromethyl)benzyl alcohol Cannot Be Interchanged with Simpler Analogs: A Physicochemical Perspective


Generic substitution fails for 2-nitro-4-(trifluoromethyl)benzyl alcohol due to its unique combination of two powerful electron-withdrawing groups (EWGs) in a specific regiochemical arrangement. The ortho-nitro and para-trifluoromethyl substituents synergistically create a highly electron-deficient aromatic ring, a property not replicable by simpler benzyl alcohol analogs that lack one or both groups. The Hammett substituent constants (σp) for -CF3 (+0.54) and -NO2 (+0.78) indicate their strong electron-withdrawing nature [1], and their combined effect on this scaffold is crucial for directing electrophilic aromatic substitution and influencing the reactivity of the benzylic alcohol for downstream functionalization . This unique electronic profile directly translates to quantifiable differences in key physicochemical properties, such as lipophilicity and solid-state behavior, which are critical for purification, formulation, and further synthetic steps.

Quantitative Differentiation of 2-Nitro-4-(trifluoromethyl)benzyl alcohol from Key Analogs


Melting Point Comparison vs. Non-Nitrated Analog

The presence of the nitro group on 2-nitro-4-(trifluoromethyl)benzyl alcohol results in a significantly higher melting point compared to its non-nitrated analog, 4-(trifluoromethyl)benzyl alcohol. This is a key differentiator for handling and purification. The target compound is a solid at room temperature, while the comparator is typically a liquid or low-melting solid .

Physicochemical Properties Solid-State Chemistry Purification

Lipophilicity (LogP) Comparison vs. Non-Nitrated Analog

The addition of the ortho-nitro group to the 4-(trifluoromethyl)benzyl alcohol scaffold increases the compound's lipophilicity. This is demonstrated by a higher calculated octanol-water partition coefficient (LogP). This change can influence membrane permeability and solubility profiles in biological systems [1][2].

Lipophilicity ADME Drug Design

Purity Specifications Relative to Chloro Analog

The benzyl alcohol derivative is commercially available at a comparable purity grade to its benzyl chloride analog, offering no significant compromise in initial building block quality. However, the target alcohol provides a distinct and less corrosive handle for further derivatization .

Purity Quality Control Sourcing

Comparative Electron-Withdrawing Effect of Functional Groups

The ortho-nitro group is a much stronger electron-withdrawing group (EWG) than the hydrogen atom it replaces in 4-(trifluoromethyl)benzyl alcohol. This is quantified by the Hammett substituent constant (σp), which is +0.78 for -NO2 versus 0.00 for -H [1]. This results in a significantly more electron-deficient aromatic ring, which alters its reactivity in electrophilic aromatic substitution and the acidity of the benzylic protons .

Electronic Effects Structure-Activity Relationship Reactivity

Evidence-Backed Application Scenarios for Procuring 2-Nitro-4-(trifluoromethyl)benzyl alcohol


Synthesis of High-Lipophilicity Pharmacophores

For medicinal chemistry projects where the target binding pocket is hydrophobic, 2-nitro-4-(trifluoromethyl)benzyl alcohol (LogP 2.63) is a preferred building block over the non-nitrated analog 4-(trifluoromethyl)benzyl alcohol (LogP 2.1-2.2) [1]. This increase in lipophilicity, confirmed by comparative LogP data, may enhance membrane permeability and target engagement for derived compounds.

Facile Solid-Phase Handling in Parallel Synthesis

Its solid state at room temperature (MP 63-65°C) provides a distinct operational advantage over the liquid 4-(trifluoromethyl)benzyl alcohol analog (MP 18-20°C) . This allows for easier, more accurate dispensing and weighing in automated or parallel synthesis workflows, a critical factor for high-throughput experimentation and process chemistry.

Non-Corrosive Precursor to Benzyl Halide Intermediates

When the benzyl chloride functionality is ultimately required, the alcohol can serve as a stable, less corrosive, and more easily handled storage intermediate. It can be procured at comparable high purity (97%+) to the benzyl chloride analog and then readily converted to the reactive halide in situ via standard methods, minimizing exposure to lachrymatory reagents during the synthesis workflow.

Construction of Electron-Deficient Aromatic Systems

As a building block for materials science and organic electronics, this compound provides a scaffold pre-functionalized with two powerful electron-withdrawing groups. The presence of both the -NO2 (σp = +0.78) and -CF3 (σp = +0.54) groups creates a significantly electron-deficient core, which is essential for modulating the electronic properties (e.g., lowering LUMO levels) of final conjugated materials [2].

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